5-Bromo-2-ethoxy-3-nitropyridine
Overview
Description
5-Bromo-2-ethoxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-3-nitropyridine typically involves the nitration of 5-bromo-2-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Aminopyridine derivatives: from reduction reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Carboxylic acid derivatives: from oxidation reactions.
Scientific Research Applications
5-Bromo-2-ethoxy-3-nitropyridine is utilized in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Biological Studies: As a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-3-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-2-ethoxy-4-nitropyridine
Uniqueness
5-Bromo-2-ethoxy-3-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethoxy group at the 2-position and the nitro group at the 3-position allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLZJJDHWCYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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